molecular formula C15H14F3NO4 B12882114 Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12882114
M. Wt: 329.27 g/mol
InChI Key: HQULKEWMGGIWMI-UHFFFAOYSA-N
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Description

Comparative Analysis of Quinoline Derivatives

Compound Key Substituents Functional Impact
Quinine -OH at C6, vinyl group at C3 Antimalarial activity
Ciprofloxacin Fluoro group at C6, piperazinyl at C7 Antibacterial action
Target Compound Trifluoroethyl at C1, hydroxymethyl at C7 Enhanced stability and bioactivity

This compound’s trifluoroethyl and hydroxymethyl groups synergize to improve target selectivity compared to simpler quinoline analogs.

Historical Context of Bicyclic Nitrogen-Containing Heterocycles in Organic Chemistry

The synthesis of nitrogen-containing heterocycles like quinoline has evolved significantly:

  • Modern Advances :
    • Transition Metal-Free Cyclizations : Use of benzyne intermediates for regioselective heterocycle formation, as seen in recent cycloaddition strategies.
    • High-Yield Alkylation : Methods employing potassium carbonate in dimethylformamide (DMF) achieve yields >95%, as demonstrated in the synthesis of related 4-oxoquinoline-3-carboxylates.

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H14F3NO4/c1-2-23-14(22)11-6-19(8-15(16,17)18)12-5-9(7-20)3-4-10(12)13(11)21/h3-6,20H,2,7-8H2,1H3

InChI Key

HQULKEWMGGIWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)CO)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2,2-trifluoroethylamine with a suitable quinoline precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Key Properties/Applications References
Ethyl 7-(hydroxymethyl)-4-oxo-1-(2,2,2-trifluoroethyl)-1,4-dihydroquinoline-3-carboxylate - 7-hydroxymethyl
- 1-trifluoroethyl
Hypothesized to exhibit enhanced solubility due to hydroxymethyl group; potential antibacterial activity inferred from analogs. -
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate - 7-trifluoromethyl
- 1-H (unsubstituted)
Demonstrates moderate antibacterial activity against Erwinia amylovora (fire blight pathogen) at 200 ppm .
Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - 7-bromo
- 1-ethyl
Bromine substitution may enhance electrophilic reactivity; used as an intermediate in drug synthesis .
Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - 7-trifluoromethyl
- 1-(2,4-dichlorobenzyl)
X-ray crystallography confirms planar quinoline core; dichlorobenzyl group may improve lipophilicity .
Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate - 6,7,8-trifluoro
- 1-methylamino
Fluorine atoms enhance metabolic stability; methylamino group may modulate receptor binding .

Structural and Functional Analysis

Substitution at Position 7: The hydroxymethyl group in the target compound contrasts with trifluoromethyl (electron-withdrawing) or bromo (bulky, electron-deficient) groups in analogs. In Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, the trifluoromethyl group confers resistance to enzymatic degradation, as seen in its efficacy against plant pathogens at low concentrations (200 ppm) .

Substitution at Position 1: The trifluoroethyl group in the target compound differs from ethyl, dichlorobenzyl, or methylamino substituents in analogs. Trifluoroethyl groups are known to enhance metabolic stability and binding affinity to hydrophobic enzyme pockets . Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate leverages a dichlorobenzyl group for improved π-π stacking interactions in crystal packing, as evidenced by X-ray data .

Biological Activity: Analogs with fluoro or trifluoromethyl substituents (e.g., Ethyl 6,7,8-trifluoro derivatives) show superior antibacterial activity compared to non-fluorinated compounds, likely due to increased membrane permeability and target affinity . The absence of halogen or fluorinated groups in the target compound’s position 7 may reduce antibacterial potency but could mitigate toxicity risks associated with halogenated quinolones .

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